2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine
Description
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a (4-iodophenoxy)methyl group. The iodine atom on the phenoxy moiety introduces unique electronic and steric properties, distinguishing it from other derivatives.
Properties
IUPAC Name |
2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNIHNRJKNGPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-iodophenol with an appropriate imidazo[1,2-a]pyrimidine precursor under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient and cost-effective synthesis of the target molecule. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyrimidines, including derivatives like 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine, have been explored for their potential as anticancer agents. Research indicates that these compounds can inhibit specific kinases associated with cancer progression. For instance, studies have demonstrated that certain imidazo[1,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2 cells. The dual-function inhibitors targeting Aurora-A kinase and KSP have shown promise in cancer treatment by inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes implicated in various diseases. Notably, it has been linked to the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is associated with inflammatory diseases such as atherosclerosis and Alzheimer's disease. Structure-activity relationship (SAR) analyses have identified several derivatives with high potency against Lp-PLA2, indicating a potential therapeutic strategy for inflammation-related conditions .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives against a range of microorganisms. The synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. Molecular docking studies revealed favorable binding interactions with microbial targets, suggesting that these compounds could serve as effective antimicrobial agents .
Photodynamic Therapy
Some imidazo[1,2-a]pyrimidines have been found to generate singlet oxygen upon irradiation, positioning them as potential candidates for photodynamic therapy (PDT). These compounds can selectively target cancer cells while exhibiting low toxicity in the absence of light. The ability to generate reactive oxygen species upon light exposure allows for targeted destruction of cancerous tissues, making this a promising area for further research .
COX-2 Inhibition
Another area of interest is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Certain derivatives have shown selective inhibition of COX-2 with IC50 values lower than established drugs like celecoxib. This suggests that these compounds could be developed into new anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Findings
| Study | Application | Findings |
|---|---|---|
| Uslu Kobak et al. (2022) | Anticancer Activity | Identified compounds with significant cytotoxicity against HCT116 and HepG2 cell lines. |
| Discovery of Lp-PLA2 Inhibitors | Enzyme Inhibition | Several derivatives showed high potency and good metabolic stability in vivo. |
| Antimicrobial Screening | Antimicrobial Properties | Compounds exhibited good activity against 13 microorganisms; promising pharmacokinetic profiles were noted. |
| Photodynamic Therapy Study | Cancer Treatment | Compounds generated singlet oxygen effectively, leading to selective cancer cell death upon light exposure. |
| COX-2 Inhibition Research | Anti-inflammatory | Some derivatives displayed superior COX-2 inhibitory effects compared to celecoxib. |
Mechanism of Action
The mechanism of action of 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazo[1,2-a]pyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The 2-position of imidazo[1,2-a]pyrimidine is a common site for functionalization. Key analogs and their substituents include:
Key Observations :
- Steric Effects: The (4-iodophenoxy)methyl group in the target compound introduces bulkiness, which may hinder interactions in sterically sensitive biological targets compared to smaller substituents like fluoro .
- Halogen Bonding : Iodine’s large atomic radius and polarizability enhance halogen bonding, a feature absent in chloro or fluoro analogs, making the target compound suitable for targeting halogen-binding pockets .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molar mass (~356 g/mol) exceeds that of chloro (229.66 g/mol) or fluoro derivatives, likely reducing aqueous solubility. Phenoxy groups typically enhance solubility, but iodine’s hydrophobicity may counteract this .
- Thermal Stability : Derivatives with EWGs like chloro or nitro exhibit higher melting points (>300°C in some benzo-fused analogs ). The iodine substituent may lower the melting point due to increased molecular flexibility.
Biological Activity
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features an imidazo[1,2-a]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the 4-iodophenoxy group enhances its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study highlighted that derivatives of imidazo[1,2-a]pyrimidine showed selective inhibition of COX-2 with IC50 values as low as 0.04 μM, comparable to celecoxib, a standard anti-inflammatory drug .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5 | 19.45 ± 0.07 | 0.04 ± 0.09 | High |
| 6 | 26.04 ± 0.36 | 0.04 ± 0.02 | High |
2. Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has been evaluated against various cancer cell lines. Notably, compounds demonstrated cytotoxic effects on MCF-7 breast cancer cells with significant inhibitory concentrations reported .
In one study, a derivative exhibited an IC50 value of approximately 5.597 µM against K562 blood tumor cells and induced apoptosis through the upregulation of pro-apoptotic proteins .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | N/A | Cytotoxicity |
| K562 | 5.597 | Induction of apoptosis |
| U937 | 3.512 | Induction of apoptosis |
The biological activities of this compound are primarily attributed to its interaction with specific enzymes and pathways:
- COX Inhibition : The compound's ability to inhibit COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
Case Studies
Several studies have focused on the synthesis and evaluation of various derivatives based on the imidazo[1,2-a]pyrimidine scaffold:
- A recent study synthesized multiple derivatives and assessed their biological activity, revealing that certain modifications significantly enhanced COX-2 selectivity and anticancer potency .
- Another investigation into the pharmacokinetics and toxicity profiles indicated promising therapeutic windows for these compounds in vivo without significant adverse effects .
Q & A
Q. What are the established synthetic routes for synthesizing imidazo[1,2-a]pyrimidine derivatives such as 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine?
The synthesis typically involves two primary strategies:
- Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones, ketoesters) under acidic or thermal conditions to form the pyrimidine ring .
- Multi-component one-pot synthesis : Combining 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate with a catalytic amount of dimethylformamide (DMF). This method offers higher yields (up to 92%) and avoids harsh reaction conditions .
For the target compound, introducing the 4-iodophenoxy group likely occurs via post-synthetic modification, such as nucleophilic substitution on a chloromethyl intermediate .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyrimidine derivatives?
Standard characterization includes:
- Spectroscopy : H NMR and C NMR to confirm substituent positions and ring structure.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- FT-IR : To identify functional groups (e.g., C-I stretches at ~500 cm for iodophenoxy groups).
- Elemental analysis : To verify purity and stoichiometry .
X-ray crystallography may be employed for unambiguous structural determination, as seen in related derivatives .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine scaffolds?
This class exhibits diverse bioactivities:
- Anxiolytic and sedative effects : Mediated through GABA receptor modulation .
- Anticonvulsant properties : Observed in 6,7-dihydro-7,7-dimethyl derivatives, likely via sodium channel inhibition .
- Antimicrobial and anticancer potential : Structural analogs with electron-withdrawing groups (e.g., nitro, halogens) show activity against bacterial strains and cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of halogenated imidazo[1,2-a]pyrimidine derivatives?
Key strategies include:
- Catalyst selection : DMF improves cyclization efficiency in one-pot syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of iodophenoxy intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during iodination .
- Purification techniques : Column chromatography with silica gel or reverse-phase HPLC resolves by-products like unreacted 4-iodophenol .
Q. What methodologies address contradictions in biological activity data across imidazo[1,2-a]pyrimidine studies?
- Dose-response profiling : Re-evaluate activity thresholds using standardized assays (e.g., IC for enzyme inhibition).
- Structural-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-deficient aryl groups enhance receptor binding .
- In silico modeling : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities to targets like benzodiazepine receptors .
Q. How can computational chemistry guide the design of imidazo[1,2-a]pyrimidine derivatives with improved pharmacokinetics?
- Physicochemical property prediction : Tools like ChemAxon calculate logP (lipophilicity), pKa (ionization), and polar surface area to optimize blood-brain barrier penetration .
- ADMET profiling : Use SwissADME or ADMETlab to screen for toxicity risks (e.g., hepatotoxicity from iodinated metabolites) .
- Quantum mechanical calculations : Density functional theory (DFT) models electronic effects of substituents on reactivity and stability .
Q. What experimental approaches validate the mechanism of action for imidazo[1,2-a]pyrimidine derivatives in neurological disorders?
- Receptor binding assays : Radioligand competition studies (e.g., H-flumazenil displacement for GABA affinity) .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation in neuronal cells .
- In vivo models : Behavioral tests (e.g., elevated plus maze for anxiety) in rodents, followed by pharmacokinetic analysis of brain tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
